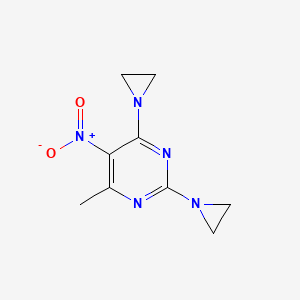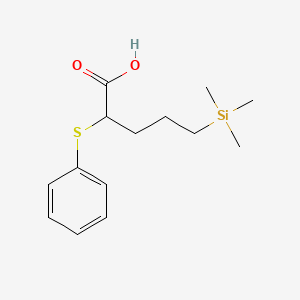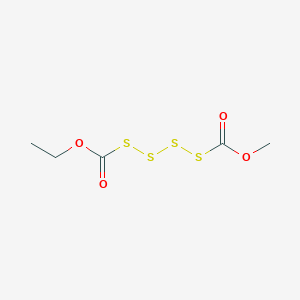
Ethyl methyl tetrasulfane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl tetrasulfane-1,4-dicarboxylate is a sulfur-containing organic compound characterized by the presence of four sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl tetrasulfane-1,4-dicarboxylate typically involves the reaction of ethyl methyl sulfide with sulfur dichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrasulfane compound. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{SCH}_3 + \text{S}_2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_5\text{S}_4\text{CH}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl tetrasulfane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted tetrasulfane derivatives.
Scientific Research Applications
Ethyl methyl tetrasulfane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl methyl tetrasulfane-1,4-dicarboxylate involves its interaction with biological molecules, such as proteins and enzymes. The compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl methyl tetrasulfane-1,4-dicarboxylate can be compared with other sulfur-containing compounds, such as:
Dimethyl disulfide: Contains two sulfur atoms and is used as a flavoring agent and in pest control.
Diethyl disulfide: Similar to dimethyl disulfide but with ethyl groups, used in organic synthesis.
Tetrathiane: Contains four sulfur atoms in a ring structure, used in the synthesis of sulfur-containing polymers.
The uniqueness of this compound lies in its linear tetrasulfane structure, which imparts distinct chemical properties and reactivity compared to cyclic or shorter-chain sulfur compounds.
Properties
CAS No. |
88766-55-6 |
|---|---|
Molecular Formula |
C5H8O4S4 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
methyl (ethoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C5H8O4S4/c1-3-9-5(7)11-13-12-10-4(6)8-2/h3H2,1-2H3 |
InChI Key |
SYXCUVHJJMDLHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SSSSC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
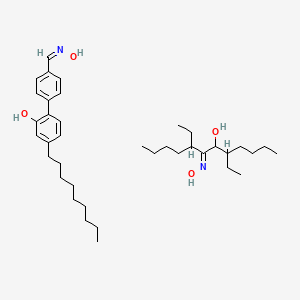
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
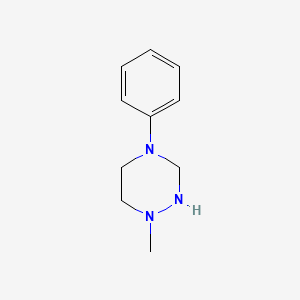
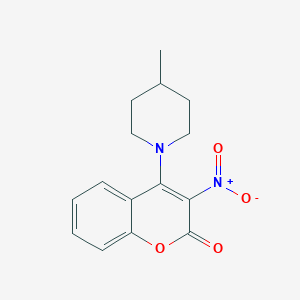
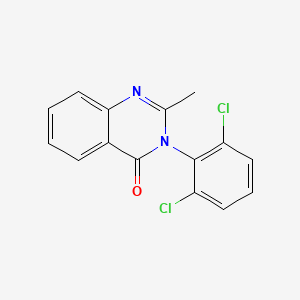
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)



